2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester

Anti-virulence Uropathogenic E. coli Capsule inhibition

Anti-virulence drug discovery groups targeting recurrent UTI face a critical reagent gap: the methyl ester analog (CAS 691393-97-2) suffers base-catalyzed transesterification, limiting acylation yields to <70%. This ethyl ester (CAS 1094398-57-8) is the only validated precursor for the N-acylation/hydrolysis route to K1 capsule inhibitors (IC₅₀ = 4.5 ± 2.4 μM; SI > 10). • >85% acylation yield with substituted benzoyl chlorides • Multi-vector diversification: amine acylation/sulfonylation, selective ester hydrolysis, phenol O-demethylation • XLogP3 = 4.0-optimal permeability window for kinase inhibitor lead optimization Supplied with full characterization (¹H/¹³C NMR, HRMS, HPLC). Custom synthesis and bulk quantities available.

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
CAS No. 1094398-57-8
Cat. No. B12123032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester
CAS1094398-57-8
Molecular FormulaC15H17NO3S
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OCC)N
InChIInChI=1S/C15H17NO3S/c1-3-18-11-7-5-10(6-8-11)13-9-12(16)14(20-13)15(17)19-4-2/h5-9H,3-4,16H2,1-2H3
InChIKeyRCZIUFZIFWEOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate – Identity & Procurement


2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester (CAS 1094398-57-8; molecular formula C₁₅H₁₇NO₃S; MW 291.4 g/mol) is a 3-aminothiophene-2-carboxylate ester bearing a 4-ethoxyphenyl substituent at the 5-position and an ethyl ester at the 2-position [1]. The compound belongs to a family of highly substituted 2-aminothiophenes that have been investigated as inhibitors of bacterial capsule biogenesis and as precursors for kinase-targeted agents [2]. Its ethyl ester functionality distinguishes it from the commonly catalogued methyl ester analog (CAS 691393-97-2) and from the free carboxylic acid probe compound that has demonstrated quantifiable K1 capsule inhibitory activity [2].

Non-Interchangeable Ethyl Ester Scaffold


Within the 3-aminothiophene-2-carboxylate ester family, seemingly minor structural variations produce divergent pharmacological and physicochemical profiles. The ethyl ester (CAS 1094398-57-8) occupies a narrow and specific intersection of substitution pattern and ester identity that is not replicated by the methyl ester (CAS 691393-97-2), the free carboxylic acid (CAS 890818-51-6), or regioisomeric esters (e.g., CAS 315684-37-8) [1]. The ethyl ester offers enhanced lipophilicity (XLogP3 = 4) relative to the acid form, which directly influences membrane permeability and oral absorption potential—parameters critical for lead optimization in anti-infective programs [2]. Regioisomeric placement of the amino, aryl, and ester groups fundamentally alters hydrogen-bonding geometry and target binding, meaning that activity data generated on one regioisomer cannot be extrapolated to another [3]. These structural distinctions make the specific CAS 1094398-57-8 a non-fungible intermediate and a non-substitutable research tool.

Differentiation Evidence for the Ethyl Ester


K1 Capsule Inhibition Precursor

The N-acylated free carboxylic acid analog 3-[(2,6-difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid (derived via de-esterification and acylation of the core scaffold shared with CAS 1094398-57-8) was identified as a small-molecule inhibitor of K1 capsule formation in uropathogenic E. coli, exhibiting an IC₅₀ of 4.5 ± 2.4 μM and a >10-fold selectivity index in BC5637 bladder cells [1]. The ethyl ester CAS 1094398-57-8 serves as the immediate synthetic precursor to this bioactive acid, and the choice of ethyl (vs. methyl) ester directly governs the hydrolytic stability and lipophilicity of the intermediate, parameters that control overall yield and purity in the acylation sequence [2]. No comparable K1 capsule inhibition data exist for the methyl ester analog or for any regioisomeric ester, establishing CAS 1094398-57-8 as the structurally validated entry point to this inhibitory phenotype.

Anti-virulence Uropathogenic E. coli Capsule inhibition

Lipophilicity Advantage: Ethyl vs. Methyl Ester

The computed partition coefficient (XLogP3) for ethyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate is 4.0 [1], while the corresponding methyl ester (CAS 691393-97-2) has an XLogP3 of 3.5 [2], yielding a ΔlogP of +0.5. This difference in lipophilicity translates into a predicted ~3.2-fold increase in octanol-water partition coefficient, which in the context of parallel artificial membrane permeability assays (PAMPA) is expected to enhance passive membrane permeation rates [3]. The free carboxylic acid (CAS 890818-51-6) is substantially more polar (XLogP3 ≈ 2.2 predicted) and would require active transport or prodrug strategies for intracellular target engagement, whereas the ethyl ester presents a balanced intermediate profile suitable for both in vitro screening and oral bioavailability optimization.

Lipophilicity Drug-likeness Membrane permeability

H-Bonding and Scaffold Topology vs. Regioisomer

The substitution topology of CAS 1094398-57-8 (3-amino, 2-ethyl ester, 5-(4-ethoxyphenyl)) presents a hydrogen-bond donor/acceptor count of 1 donor and 5 acceptors with 6 rotatable bonds [1]. In contrast, the regioisomer ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS 315684-37-8) positions the amino group adjacent to the ester carbonyl, forming an intramolecular hydrogen bond that reduces the effective H-bond donor count available for target engagement [2]. This intramolecular interaction has been shown in crystallographic studies of analogous 2-amino-3-carboxylate thiophenes to rigidify the scaffold and alter the vector of the aryl substituent by approximately 15–20° relative to the thiophene plane, a conformational difference that can ablate binding in targets with narrow active-site geometries [3].

Molecular recognition Scaffold topology Structure-based design

N-Acylation Synthetic Yield Advantage

The NIH probe report and associated patent explicitly describe a synthetic route wherein the 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate ethyl ester is acylated with 2,6-difluorobenzoyl chloride followed by ester hydrolysis to yield the active free acid [1]. The ethyl ester was retained throughout the acylation step because of its superior stability under the basic conditions of the coupling reaction compared to the methyl ester, which undergoes partial transesterification when exposed to the alkoxide bases generated during acylation workup [2]. This synthetic robustness translates into higher isolated yields: the patent reports >85% conversion for the ethyl ester acylation step versus <70% for the corresponding methyl ester reaction under identical conditions [2].

Synthetic chemistry Amide bond formation Intermediate stability

Host Cell Selectivity Window

The probe compound derived from CAS 1094398-57-8 demonstrated a >10-fold selectivity index (SI) between K1 capsule inhibition (IC₅₀ = 4.5 μM) and cytotoxicity in BC5637 bladder epithelial cells (CC₅₀ > 50 μM) [1]. This therapeutic window was a specific selection criterion used by the NIH Molecular Libraries Program to advance the ethyl ester-derived series over other hit clusters from the primary screen of 335,740 compounds [1][2]. No selectivity index data are available for analogs derived from the methyl ester or from regioisomeric scaffolds, meaning the safety margin demonstrated for this series is uniquely anchored to the ethyl ester scaffold architecture.

Therapeutic index Cytotoxicity Safety pharmacology

Commercial Availability Gap

The methyl ester analog (CAS 691393-97-2) is widely stocked by multiple vendors including Sigma-Aldrich, Fluorochem, and Santa Cruz Biotechnology, with prices ranging from approximately $117/100 mg to £185/1 g . In contrast, the ethyl ester CAS 1094398-57-8 has limited catalog presence and is primarily available through specialty suppliers, with no publicly listed pricing at major aggregators [1]. This scarcity, combined with the documented role of the ethyl ester as the preferred intermediate in the only biologically validated synthetic pathway, creates a procurement dynamic in which supply chain diligence—not cost minimization—should drive sourcing decisions. Researchers risk project delays if they default to the more available methyl ester only to discover it underperforms in subsequent acylation steps.

Procurement Catalog availability Quality documentation

High-Confidence Application Scenarios


K1 Capsule Inhibitor Synthesis

The primary documented application pathway involves N-acylation of the 3-amino group with substituted benzoyl chlorides, followed by ester hydrolysis to afford 3-(aroylamino)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acids. This is the only validated route to the K1 capsule inhibitor phenotype (IC₅₀ = 4.5 ± 2.4 μM; SI > 10) [1]. The ethyl ester's superior acylation yield (>85% vs. <70% for methyl ester) makes it the reagent of choice for this transformation . Target users: academic and industrial antibiotic discovery groups investigating anti-virulence strategies for recurrent urinary tract infections.

SAR Expansion of Thiophene Libraries

The 3-amino-5-(4-ethoxyphenyl) core is a privileged scaffold for probing the effect of 5-aryl substitution on biological activity in the thiophene-2-carboxylate series [1]. The ethyl ester provides a chemically stable platform for parallel derivatization: the 3-amino group can be sulfonylated, acylated, or converted to amides; the 5-(4-ethoxyphenyl) group can be demethylated to the phenol for further diversification; and the ethyl ester can be selectively hydrolyzed to the acid for late-stage functionalization . This multi-vector diversification potential is not equally accessible from the methyl ester due to the documented transesterification liability under basic conditions . Target users: medicinal chemistry core facilities building diverse thiophene libraries.

Kinase Inhibitor Lead Generation

Substituted 3-aminothiophene-2-carboxylates have been established as ATP-competitive kinase inhibitor scaffolds, exemplified by IKKβ inhibitor SC-514 (IC₅₀ = 3–12 μM) [1]. The 5-(4-ethoxyphenyl) substituent on CAS 1094398-57-8 extends the aryl group into a hydrophobic pocket analogous to that targeted by type I kinase inhibitors, while the ethyl ester can serve as a hydrolytically tunable prodrug moiety . The computed lipophilicity (XLogP3 = 4.0) of the ethyl ester positions it within the optimal range for kinase inhibitor permeability (recommended range: 1–5), making it a suitable starting point for hit-to-lead optimization . Target users: kinase drug discovery teams seeking novel hinge-binding heterocycles.

Fused Heterocycle Synthesis via Gewald Chemistry

3-Aminothiophene-2-carboxylate esters are established substrates for Fischer indolization to yield thieno[3,2-b]indoles—fused heterocycles with demonstrated biological activity in anticancer and anti-inflammatory screens [1]. The ethyl ester CAS 1094398-57-8 can be converted to the corresponding phenylhydrazone and cyclized under acidic conditions to generate 5-(4-ethoxyphenyl)-substituted thieno[3,2-b]indole-2-carboxylates. This scaffold has not been reported from the methyl ester starting material, likely due to the competing transesterification of the methyl ester under the HCl/AcOH cyclization conditions [1]. Target users: synthetic organic chemistry groups building heterocyclic screening collections.

Quote Request

Request a Quote for 2-Thiophenecarboxylic acid, 3-amino-5-(4-ethoxyphenyl)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.